molecular formula C27H26N2O4S B2970748 2-(3-((3,4-dimethylphenyl)sulfonyl)-6-ethyl-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide CAS No. 902520-92-7

2-(3-((3,4-dimethylphenyl)sulfonyl)-6-ethyl-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide

Cat. No. B2970748
CAS RN: 902520-92-7
M. Wt: 474.58
InChI Key: FDBGXMOALFDNHF-UHFFFAOYSA-N
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Description

The compound “2-(3-((3,4-dimethylphenyl)sulfonyl)-6-ethyl-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide” is a complex organic molecule. It contains a quinolinone group, which is a type of heterocyclic compound. This group is often found in various pharmaceuticals and dyes . The molecule also contains a sulfonyl group attached to a dimethylphenyl group, which could potentially contribute to its reactivity .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The presence of the sulfonyl group could potentially introduce some polarity into the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the quinolinone ring and the sulfonyl group. The quinolinone ring could potentially undergo electrophilic substitution reactions, while the sulfonyl group could participate in various addition and substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence properties such as solubility, melting point, and reactivity .

Scientific Research Applications

Structural Aspects and Fluorescence Properties

  • Structural and Fluorescence Studies : A study by Karmakar et al. (2007) focused on the structural aspects of amide-containing isoquinoline derivatives and their interactions with mineral acids and host–guest complexes. These compounds demonstrated significant changes in fluorescence properties upon protonation and interaction with other compounds, suggesting their potential application in materials science for developing fluorescence-based sensors or imaging agents (Karmakar, Sarma, & Baruah, 2007).

Anticancer Activity

  • Anticancer Agents Development : Fang et al. (2016) synthesized novel α-aminophosphonate derivatives with a 2-oxoquinoline structure, showing moderate to high antitumor activities against several cancer cell lines. This indicates the potential of similar compounds in the development of new anticancer agents (Fang, Wu, Xiao, Tang, Li, Ye, Xiang, & Hu, 2016).

Antimicrobial Agents

  • Synthesis and Antimicrobial Activity : Desai, Shihora, and Moradia (2007) explored the synthesis of new quinazolines with potential antimicrobial activity, suggesting the capacity of similar structural compounds to act as a basis for developing new antimicrobial agents (Desai, Shihora, & Moradia, 2007).

Temperature Sensing and Imaging

  • Fluorescence-Based Temperature Sensing : A study by Cao et al. (2014) on the fluorescence intensity of certain compounds with increasing temperature suggested their use in developing ratiometric fluorescent thermometers. This could open avenues for their application in temperature sensing and imaging in various scientific and industrial contexts (Cao, Liu, Qiao, Zhao, Yin, Mao, Zhang, & Xu, 2014).

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to predict the exact mechanism of action of this compound .

Future Directions

The potential applications and future directions for this compound would likely depend on its physical and chemical properties, as well as its biological activity. It could potentially be explored for use in pharmaceuticals, dyes, or other chemical products .

properties

IUPAC Name

2-[3-(3,4-dimethylphenyl)sulfonyl-6-ethyl-4-oxoquinolin-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O4S/c1-4-20-11-13-24-23(15-20)27(31)25(34(32,33)22-12-10-18(2)19(3)14-22)16-29(24)17-26(30)28-21-8-6-5-7-9-21/h5-16H,4,17H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDBGXMOALFDNHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC(=C(C=C3)C)C)CC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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